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Compound of Interest

Compound Name: HPPD-IN-4

Cat. No.: B12368804 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme kinetics and binding

affinity of HPPD-IN-4, a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). This

document is intended for researchers, scientists, and professionals in drug development and

herbicide discovery.

Introduction to HPPD and HPPD-IN-4
4-hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase

that plays a crucial role in the catabolism of tyrosine in most aerobic organisms.[1][2] In plants,

the product of the HPPD-catalyzed reaction, homogentisate, is a precursor for the biosynthesis

of essential molecules like plastoquinone and tocopherols (Vitamin E).[3][4] Inhibition of HPPD

disrupts these pathways, leading to a bleaching effect and eventual death of the plant, making

it an effective target for herbicides.[3][5] In humans, HPPD inhibitors are used therapeutically to

treat metabolic disorders such as tyrosinemia type I.[4]

HPPD-IN-4 (also identified by the experimental code Y13161) is a selective and potent inhibitor

of HPPD, primarily studied for its potential as a high-efficiency herbicide.[4] Understanding its

kinetic properties and binding affinity is critical for the development of new and effective HPPD-

targeted compounds.
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HPPD-IN-4 has been characterized as a competitive and slow-binding inhibitor of HPPD.[4]

Table 1: Summary of Quantitative Data for HPPD-IN-4 (Y13161) Inhibition

Parameter Value Target Enzyme Comments

IC50 0.19 µM Not Specified
General value from a

supplier.[6]

Ki 24.16 ± 1.01 nM
Arabidopsis thaliana

HPPD (AtHPPD)

Competitive inhibitor

with respect to the

substrate HPPA.[4]

Inhibition Type
Competitive, Slow-

Binding
AtHPPD

Exhibits time-

dependent inhibition.

[4]

Binding Affinity of HPPD-IN-4
The binding affinity of an inhibitor is a measure of the strength of the interaction between the

inhibitor and the enzyme. For slow-binding inhibitors like HPPD-IN-4, this is often characterized

by the inhibition constant (Ki), as well as the association (kon) and dissociation (koff) rate

constants. While specific kon and koff values for HPPD-IN-4 are not readily available in the

public domain, the low nanomolar Ki value indicates a high binding affinity for AtHPPD.[4]

The interaction of HPPD-IN-4 with the active site of HPPD is believed to involve coordination

with the Fe(II) ion and interactions with key amino acid residues.[4]

Experimental Protocols
HPPD Inhibition Assay (Coupled Enzyme Assay)
This method is commonly used to determine the inhibitory activity of compounds against

HPPD.

Principle: The activity of HPPD is determined by monitoring the formation of

maleylacetoacetate, a downstream product in the tyrosine catabolism pathway, which absorbs
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light at 318 nm. This is a coupled assay that requires homogentisate 1,2-dioxygenase (HGD) to

convert the product of the HPPD reaction (homogentisate) to maleylacetoacetate.

Materials:

Recombinant HPPD enzyme

Recombinant HGD enzyme

4-hydroxyphenylpyruvate (HPPA) substrate

HPPD-IN-4 (or other inhibitor)

Reaction Buffer (e.g., 20 mM HEPES, pH 7.0)

FeSO4

Sodium ascorbate

96-well UV-transparent microplates

UV/Vis plate reader

Procedure:

Prepare a reaction mixture containing reaction buffer, FeSO4, sodium ascorbate, and a

sufficient amount of HGD.

Add a specific concentration of the HPPD enzyme to the reaction mixture.

To determine the IC50, add varying concentrations of HPPD-IN-4 to the wells. For a control,

add the vehicle (e.g., DMSO).

Pre-incubate the enzyme and inhibitor for a defined period to allow for binding, which is

particularly important for slow-binding inhibitors.

Initiate the reaction by adding the substrate HPPA.
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Immediately monitor the increase in absorbance at 318 nm over time using a plate reader at

a constant temperature (e.g., 25°C).

The initial reaction rates are calculated from the linear portion of the progress curves.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Inhibition Constant (Ki) for Competitive
Inhibitors
Principle: For a competitive inhibitor, the Ki can be determined by measuring the reaction rates

at different substrate and inhibitor concentrations.

Procedure:

Follow the general procedure for the HPPD inhibition assay.

Perform the assay with multiple fixed concentrations of the inhibitor (HPPD-IN-4) and varying

concentrations of the substrate (HPPA).

Generate Michaelis-Menten plots (reaction rate vs. substrate concentration) for each inhibitor

concentration.

The data can be analyzed using a Lineweaver-Burk plot (1/rate vs. 1/[substrate]) or by non-

linear regression fitting to the competitive inhibition model to determine the apparent Km at

each inhibitor concentration.

A secondary plot of the apparent Km versus the inhibitor concentration will yield a straight

line with a slope of Km/Ki and a y-intercept of Km, from which Ki can be calculated.

Alternatively, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if

the inhibition is competitive and the substrate concentration and Km are known.[7]

Signaling Pathways and Experimental Workflows
Tyrosine Catabolism Pathway and HPPD Inhibition
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HPPD is the second enzyme in the tyrosine catabolism pathway. Its inhibition leads to the

accumulation of 4-hydroxyphenylpyruvate and a deficiency in homogentisate.[8][9][10]

Tyrosine 4-Hydroxyphenylpyruvate
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Aminotransferase HomogentisateHPPD Downstream
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1,2-dioxygenase

HPPD-IN-4 HPPD
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Caption: Tyrosine catabolism pathway and the point of inhibition by HPPD-IN-4.

Impact of HPPD Inhibition on Plastoquinone and
Tocopherol Biosynthesis in Plants
In plants, homogentisate is a precursor for both plastoquinone and tocopherol biosynthesis.

Inhibition of HPPD by HPPD-IN-4 depletes the pool of homogentisate, thereby blocking the

synthesis of these vital compounds.[11][12][13][14][15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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